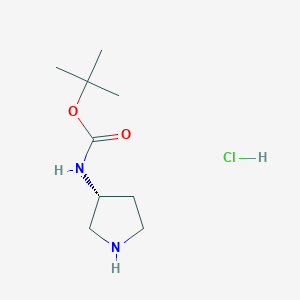

(R)-3-(Boc-amino)pyrrolidine hydrochloride

Description

(R)-3-(Boc-amino)pyrrolidine hydrochloride (CAS: 122536-77-0) is a chiral pyrrolidine derivative widely used as a building block in pharmaceutical synthesis. Its structure features a pyrrolidine ring with a Boc-protected amino group at the (R)-configured C3 position and a hydrochloride counterion. The Boc (tert-butoxycarbonyl) group enhances stability during synthetic processes, making the compound valuable for introducing stereochemical specificity in drug candidates, particularly in antimicrobial and anticancer agents .

Key applications include:

Propriétés

IUPAC Name |

tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIZWZJKNFDMPB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416450-63-9 | |

| Record name | Carbamic acid, N-(3R)-3-pyrrolidinyl-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416450-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Method Based on trans-4-Hydroxy-L-Proline (Patent CN102531987A)

This method is a well-documented chiral synthesis route with the following key steps:

| Step | Reaction Description | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Decarboxylation of trans-4-hydroxy-L-proline | Solvent (unspecified), catalyst present | (R)-3-hydroxypyrrolidine hydrochloride (II) |

| 2 | Boc-protection and methanesulfonylation | (Boc)2O (di-tert-butyl dicarbonate), methanesulfonyl chloride, acid-binding agent, solvent | (R)-1-tert-butoxycarbonyl-3-methanesulfonyloxypyrrolidine (III) |

| 3 | SN2 substitution with azide reagent | Solvent, azide reagent | (S)-1-tert-butoxycarbonyl-3-azidopyrrolidine (IV) |

| 4 | Reduction of azide to amino group | Triphenylphosphine | (R)-3-(Boc-amino)pyrrolidine |

- The stereochemical inversion occurs during the SN2 azide substitution step, which is critical for obtaining the (R)-configuration.

- The use of triphenylphosphine for azide reduction is mild and preserves the Boc protection.

- The hydrochloride salt is typically formed during or after the final step to improve stability and crystallinity.

This four-step chain reaction method is efficient and provides high enantiomeric purity of the final product.

Alternative Methods and Related Processes

Although direct patents on this compound are limited, related methods for preparing similar chiral amino piperidines and pyrrolidines provide insights:

- Methods involve starting from chiral piperidone or pyrrolidine derivatives, followed by Boc-protection and reductive amination or azide substitution steps.

- Solvents such as tetrahydrofuran, dichloromethane, or acetonitrile are commonly used.

- Acid-binding agents and controlled temperature conditions optimize yields and stereoselectivity.

- Purification often involves recrystallization from suitable solvents to obtain the hydrochloride salt in high purity.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Stereochemical Outcome | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Decarboxylation of trans-4-hydroxy-L-proline + Boc protection + sulfonylation + SN2 azide substitution + reduction | trans-4-hydroxy-L-proline | 4 steps: decarboxylation, Boc protection, sulfonylation, SN2 azide substitution, azide reduction | (R)-configuration obtained via stereoinversion in SN2 step | High enantiomeric purity; mild conditions; well-documented | Multi-step process; requires azide handling |

| Reductive amination of Boc-protected pyrrolidinone derivatives | Boc-protected 3-oxopyrrolidine | Boc protection, reductive amination, salt formation | Controlled by chiral starting material or catalyst | Potentially fewer steps | May require chiral catalysts or resolution |

Research Findings and Optimization Notes

- The decarboxylation step requires careful catalyst selection to avoid racemization.

- Boc protection is typically carried out under mild conditions with (Boc)2O and acid scavengers to prevent side reactions.

- Methanesulfonyl chloride is used to activate the hydroxyl group for nucleophilic substitution.

- The SN2 substitution with azide must be conducted under conditions favoring inversion to ensure (R)-stereochemistry.

- Triphenylphosphine reduction is preferred over catalytic hydrogenation to avoid Boc deprotection.

- Final hydrochloride salt formation enhances compound stability and facilitates isolation.

- Recrystallization solvents such as ethanol or isopropanol are used for purification.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-(Boc-amino)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Coupling Reactions: Carbodiimides like EDCI or DCC in the presence of a coupling agent like HOBt.

Major Products Formed

Substitution Reactions: Various substituted pyrrolidines.

Deprotection Reactions: Free amine derivatives.

Coupling Reactions: Peptide or amide derivatives.

Applications De Recherche Scientifique

Pharmaceutical Intermediate

(R)-3-(Boc-amino)pyrrolidine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals. It is primarily used to produce compounds targeting specific receptors and biological pathways:

- H3 Receptor Antagonists : This compound has been employed in the synthesis of histamine H3 receptor antagonists, which are being investigated for their potential to treat neurological disorders related to sleep regulation.

- Peptide Synthesis : The presence of the Boc group allows for selective modifications during peptide synthesis, making it a valuable building block for peptides containing (R)-configured amino acids.

Antimicrobial Applications

Recent studies have highlighted the potential antimicrobial properties of derivatives derived from this compound. Research indicates that these derivatives can effectively inhibit the growth of multi-drug resistant bacteria, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus faecium (VRE)

These findings suggest that compounds synthesized from (R)-3-(Boc-amino)pyrrolidine could be developed into novel antibiotics .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, which highlight its accessibility for research and pharmaceutical applications. Common synthetic strategies include:

- Protection and Deprotection Strategies : The Boc group can be added or removed under mild conditions, allowing for flexibility in synthetic pathways.

- Chiral Synthesis : The compound's chirality is crucial for its biological activity, making it an important target in chiral drug synthesis .

Case Study 1: Synthesis of H3 Receptor Antagonists

In a study focusing on the development of H3 receptor antagonists, researchers utilized this compound as a starting material. The resulting compounds demonstrated significant efficacy in modulating sleep-wake cycles in animal models, indicating potential therapeutic applications in treating sleep disorders.

Case Study 2: Antimicrobial Efficacy

A series of derivatives derived from this compound were tested against various bacterial strains. Results showed that certain derivatives exhibited potent antibacterial activity at low concentrations, suggesting their potential use as new antibiotics against resistant strains .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Antimicrobial potential | Chiral center with Boc protection |

| (S)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Potentially different | Enantiomeric variation |

| (R)-3-(Amino)pyrrolidine | Pyrrolidine | Varies without Boc group | Increased reactivity |

| (R)-3-(Boc-amino)piperidine | Piperidine | Varies by structure | Different ring structure |

This table illustrates how variations in structure influence both biological activity and synthetic utility, emphasizing the significance of this compound within this class of compounds.

Mécanisme D'action

The mechanism of action of ®-3-(Boc-amino)pyrrolidine hydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. The Boc group provides stability and prevents unwanted side reactions during synthesis. Upon deprotection, the free amine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Stereoisomers: (S)-3-(Boc-amino)pyrrolidine

Key Difference : The (S)-enantiomer exhibits superior reactivity in substitutions, while the (R)-enantiomer requires optimized conditions to prevent decomposition .

Functional Group Variants

(R)-1-Boc-3-aminomethylpyrrolidine Hydrochloride

(R)-3-Aminopyrrolidine Dihydrochloride

Key Difference : The absence of the Boc group simplifies deprotection steps but reduces stability during storage .

Substituted Derivatives

(R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine

Key Difference : The benzyl group enhances lipophilicity, favoring membrane permeability in drug candidates .

Activité Biologique

(R)-3-(Boc-amino)pyrrolidine hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthetic applications, and the implications of its derivatives in various therapeutic areas.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₈N₂O₂·HCl

- Molecular Weight : 186.25 g/mol

- Functional Groups : The compound features a tert-butyloxycarbonyl (Boc) protecting group, which allows for selective modifications during peptide synthesis.

Biological Activity Overview

This compound has been studied for various biological activities, particularly in the following areas:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antibacterial properties, particularly against multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings suggest that compounds derived from (R)-3-(Boc-amino)pyrrolidine may serve as potential candidates for novel antibiotics.

- Neurological Applications : The compound has been utilized as a precursor in the synthesis of histamine H3 receptor antagonists. These receptors are implicated in sleep-wake regulation, suggesting that this compound could contribute to treatments for sleep disorders and other neurological conditions.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, emphasizing its accessibility for research and pharmaceutical applications. Its role as a chiral building block allows for the creation of various derivatives with potentially enhanced biological activities.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Antimicrobial potential | Chiral center with Boc protection |

| (S)-3-(Boc-amino)pyrrolidine | Pyrrolidine | Potentially different | Enantiomeric variation |

| (R)-3-(Amino)pyrrolidine | Pyrrolidine | Varies without Boc group | Increased reactivity |

| (R)-3-(Boc-amino)piperidine | Piperidine | Varies by structure | Different ring structure |

Case Studies and Research Findings

- Antibacterial Efficacy : A study evaluated the antibacterial activity of derivatives from this compound against resistant bacterial strains. The results showed effective inhibition at low concentrations, indicating strong potential for antibiotic development.

- Neurological Impact : Another research effort focused on synthesizing H3 receptor antagonists from this compound. The resulting molecules demonstrated promising activity in modulating sleep patterns in animal models, paving the way for future clinical applications .

The mechanisms by which this compound exerts its biological effects are under investigation. Initial studies suggest that its derivatives may interact with specific bacterial enzymes or receptors, leading to growth inhibition. Further research is needed to elucidate these interactions fully.

Q & A

Basic Questions

Q. What are the recommended storage conditions for (R)-3-(Boc-amino)pyrrolidine hydrochloride to ensure stability?

- Answer: Store the compound in a tightly sealed container at 2–8°C, protected from moisture and light. Avoid exposure to high temperatures, strong oxidizing agents, or reactive solvents. Long-term stability may require storage under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .

Q. Which spectroscopic methods are most effective for characterizing the purity and structure of this compound?

- Answer:

- 1H/13C NMR: Confirm the Boc group (tert-butyl protons at ~1.4 ppm) and pyrrolidine backbone (δ 3.0–4.0 ppm for N-H and adjacent protons).

- Mass Spectrometry (ESI-MS): Verify the molecular ion peak [M+H]+ at m/z 237.1 (calculated for C10H21N2O2+).

- Elemental Analysis: Validate C, H, N composition (theoretical: C 45.71%, H 7.99%, N 10.66%) .

Q. What safety precautions are necessary when handling this compound?

- Answer:

- Use PPE (nitrile gloves, safety goggles) and work in a fume hood.

- Avoid inhalation of dust; use respiratory protection if ventilation is inadequate.

- For spills, collect material using non-reactive absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize the Boc-deprotection step of this compound while minimizing side reactions?

- Answer:

- Controlled Acidolysis: Use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 1–2 hours, monitored by TLC (silica gel, ninhydrin stain).

- Scavenger Systems: Add triethylsilane (1–2 eq.) to quench carbocation byproducts.

- Alternative Conditions: HCl/dioxane (4 M, 25°C) under argon atmosphere preserves stereochemistry .

Q. What strategies resolve contradictory NMR data when synthesizing enantiomerically pure this compound?

- Answer:

- Chiral Purity Analysis: Use chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 90:10) to confirm enantiomeric excess (>99%).

- Stereochemical Validation: NOESY NMR to detect spatial proximity between the Boc group and pyrrolidine protons.

- Racemization Check: Conduct kinetic studies at varying pH (3–9) to identify conditions causing configuration loss .

Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?

- Answer:

- The R configuration directs nucleophilic attack (e.g., in organocatalysis) via steric and electronic effects.

- Case Study: In aldol reactions, the Boc group shields the re face, favoring si-face selectivity (DFT modeling supports transition-state geometry).

- Kinetic Resolution: Monitor enantioselectivity using circular dichroism (CD) spectroscopy during kinetic studies .

Methodological Considerations

Q. How to design experiments for assessing the hydrolytic stability of the Boc group under varying pH conditions?

- Answer:

- pH Stability Screen: Incubate the compound in buffers (pH 1–12) at 25°C and 40°C.

- Analytical Monitoring: Use HPLC (C18 column, 220 nm) to quantify residual Boc-protected compound.

- Half-Life Calculation: Fit degradation data to first-order kinetics (Arrhenius plot for temperature dependence) .

Q. What experimental approaches validate the compound’s role as a chiral building block in peptidomimetic synthesis?

- Answer:

- Stepwise Coupling: Use HATU/DIPEA-mediated amidation with Fmoc-amino acids (e.g., Fmoc-L-alanine) in DMF.

- Deprotection Efficiency: Compare Boc vs. Fmoc removal kinetics (TFA vs. piperidine).

- Biological Activity: Test synthetic peptides for target binding (e.g., kinase inhibition assays) .

Data Contradiction Analysis

Q. How to troubleshoot unexpected byproducts during coupling reactions involving this compound?

- Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.